4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-(trifluoromethyl)pyrimidine is a complex organic compound with the molecular formula C16H14BrN5O. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromopyridine and pyrrolidinyl groups in its structure offers unique opportunities for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
Chemistry
In chemistry, 4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-(trifluoromethyl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a kinase inhibitor. Kinase inhibitors are important in the regulation of various cellular processes, and this compound’s structure suggests it may have activity against specific kinases.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and other diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it valuable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of 4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the modulation of cellular processes, such as cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Palbociclib: A known kinase inhibitor used in the treatment of breast cancer.
Ribociclib: Another kinase inhibitor with similar structural features.
Abemaciclib: A kinase inhibitor with a different substitution pattern on the pyrimidine ring.
Uniqueness
4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-(trifluoromethyl)pyrimidine is unique due to its specific combination of bromopyridine and pyrrolidinyl groups, which provide distinct chemical and biological properties. This uniqueness allows for the exploration of new therapeutic applications and chemical reactions that are not possible with other similar compounds.
Properties
IUPAC Name |
4-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrF3N4O/c15-10-6-19-3-1-11(10)23-9-2-4-22(7-9)13-5-12(14(16,17)18)20-8-21-13/h1,3,5-6,8-9H,2,4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCPBAPBDZGIOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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